molecular formula C10H7N5 B2408109 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile CAS No. 478262-17-8

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile

Cat. No.: B2408109
CAS No.: 478262-17-8
M. Wt: 197.201
InChI Key: ARVGAYMACPIYRJ-UHFFFAOYSA-N
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Description

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile is a high-value, multifunctional chemical scaffold designed for advanced research and development in medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyrimidine class of fused nitrogen-bridged heterocycles, which are recognized as privileged structures in the development of bioactive molecules due to their wide spectrum of pharmacological activities . The structure is engineered with two nitrile groups at the 2 and 3 positions, which serve as versatile handles for further synthetic elaboration to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyrimidine core is of significant interest in drug discovery. Research on closely related analogues has demonstrated promising antiviral properties, particularly as potential entrance inhibitors against viruses like SARS-CoV-2 by targeting key proteins such as the human ACE2 receptor and the viral spike protein . Furthermore, this heterocyclic system has shown potent antifungal activity, making it a candidate for the development of new agrochemicals and pharmaceuticals to overcome antifungal resistance . The synthetic versatility of this scaffold is well-documented, with numerous methodologies available for its functionalization, thereby supporting its use as a central building block in the construction of novel chemical entities for biological screening . This product is intended for use in laboratory research only.

Properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-6-3-7(2)15-9(5-12)8(4-11)14-10(15)13-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVGAYMACPIYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-diaminopyrimidine with acetonitrile in the presence of a suitable catalyst can yield the desired imidazo-pyrimidine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives, including 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile, as promising candidates in the fight against multidrug-resistant tuberculosis (MDR-TB).

Case Study: Structure-Activity Relationship

A study by Abrahams et al. identified several imidazo[1,2-a]pyridine analogues that were potent inhibitors of Mtb. The research utilized high-throughput screening to evaluate their efficacy and establish structure-activity relationships (SAR), providing insights into how modifications to the imidazo[1,2-a]pyrimidine structure can enhance anti-TB activity .

Compound NameChemical ClassMIC (μM)Phase
SQ109Ethylenediamine0.03IIb/III
DelpazolidOxazolidinone0.5IIb
SutezolidOxazolidinone0.4IIb
TelacebecImidazo[1,2-a]pyridine0.6IIa

Anticancer Properties

There is emerging evidence that compounds similar to this compound may also possess anticancer properties. Research indicates that some imidazo[1,2-a]pyrimidine derivatives can act as photosensitizers in photodynamic therapy (PDT), generating singlet oxygen upon irradiation and selectively killing cancer cells while being non-toxic in the dark .

Case Study: Photodynamic Therapy

In a study focusing on photodynamic therapy applications, certain derivatives demonstrated effective absorption and emission properties within the range of 400-500 nm. These compounds were shown to fluoresce within cells and induce cytotoxicity in cancer cells after light activation .

Neuroprotective Effects

Imidazo[1,2-a]pyrimidines have been investigated for their neuroprotective effects as well. Some derivatives have been found to inhibit enzymes such as monoamine oxidase B and butyrylcholinesterase, which are significant targets in neurodegenerative diseases like Alzheimer's disease.

Case Study: Enzyme Inhibition

Research conducted by Uslu Kobak et al. demonstrated that fluoromethylated derivatives of imidazo[1,2-a]pyrimidines exhibited micromolar IC50 values against these enzymes, indicating their potential utility in treating neurodegenerative disorders .

Synthesis and Development

The synthesis of this compound involves various methodologies that allow for structural modifications to enhance biological activity. Techniques such as Vilsmeier formylation have been employed to introduce functional groups that can improve the compound's pharmacological profile.

Mechanism of Action

The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .

Biological Activity

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile (DMIPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of the biological activity of DMIPDC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H7N5
  • Molecular Weight : 197.2 g/mol
  • CAS Number : 478262-17-8

DMIPDC exhibits various biological activities attributed to its structural features. The imidazo[1,2-a]pyrimidine core is known for its ability to interact with multiple biological targets, including enzymes and receptors.

  • Inhibition of Kinases : DMIPDC has shown potential as an inhibitor of certain kinases involved in cancer progression. Its structure allows it to bind effectively to the ATP-binding site of these enzymes, disrupting their activity and leading to reduced cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that DMIPDC possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that warrant further investigation into its potential as an antibiotic agent.
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMIPDC:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of DMIPDC derivatives. The derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating promising anticancer activity .
  • Antimicrobial Testing : In a recent investigation, DMIPDC was tested against Gram-positive and Gram-negative bacteria. The results indicated that DMIPDC exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Antioxidant Evaluation : Research conducted by Zhang et al. (2023) demonstrated that DMIPDC significantly reduced oxidative stress markers in vitro. This suggests that it may have therapeutic potential in diseases characterized by oxidative damage .

Data Table: Biological Activities of DMIPDC

Activity TypeMechanism/EffectReference
AnticancerInhibition of kinase activityJournal of Medicinal Chemistry
AntimicrobialInhibition against bacterial strainsMicrobial Pathogenesis
AntioxidantReduction of oxidative stress markersZhang et al., 2023

Q & A

Q. What are the standard synthetic routes for 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, reacting 2-aminoimidazole derivatives with α,β-unsaturated carbonyl compounds or chalcones in polar aprotic solvents like DMF under reflux conditions (60–80°C, 6–12 hours) yields imidazo[1,2-a]pyrimidine cores. Key steps include:

  • Chalcone Condensation : Chalcone derivatives react with 2-amino-1H-imidazole-4,5-dicarbonitrile in DMF to form the target scaffold, confirmed by IR (CN stretch at ~2,220 cm⁻¹) and NMR (aromatic proton shifts at δ 7.2–9.5 ppm) .
  • Optimization : Yield improvements (e.g., 57–68%) are achieved by adjusting stoichiometry, solvent (acetic anhydride/acetic acid mixtures), and catalysts (e.g., sodium acetate) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • IR Spectroscopy : Cyano (C≡N) stretches at 2,209–2,220 cm⁻¹ and carbonyl (C=O) bands at 1,687–1,730 cm⁻¹ confirm functional groups .
  • NMR : ¹H NMR signals for methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.5–8.0 ppm) validate substitution patterns. ¹³C NMR peaks at 98–171 ppm correlate with sp² carbons and nitrile groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 290–403) and fragmentation patterns confirm molecular formulas .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties or bioactivity of this compound?

  • DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity. For analogs, HOMO energies near −6.5 eV suggest nucleophilic attack susceptibility .
  • Docking : Dock the compound into target proteins (e.g., antioxidant enzymes) using software like AutoDock Vina. Focus on interactions between nitrile groups and catalytic residues (e.g., hydrogen bonding with Tyr or Lys) .

Q. What experimental strategies resolve contradictions in spectral data or reaction yields reported across studies?

  • Cross-Validation : Use complementary techniques (e.g., HRMS for exact mass, 2D NMR for regiochemistry). For example, overlapping ¹H NMR signals in DMSO-d₆ can be resolved via COSY or NOESY .
  • Reproducibility Checks : Replicate reactions with purified reagents. Inconsistent yields (e.g., 57% vs. 68%) may arise from trace moisture or variable catalyst activity .

Q. What are the challenges in designing derivatives of this compound for pharmacological studies, and how can SAR be systematically explored?

  • Substitution Effects : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at C-2/C-3 to enhance electrophilicity. Methyl groups at C-5/C-7 improve lipophilicity but may hinder solubility .
  • Biological Assays : Test analogs for bioactivity (e.g., antioxidant capacity via DPPH assay) and correlate with electronic descriptors (e.g., Hammett constants) .

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